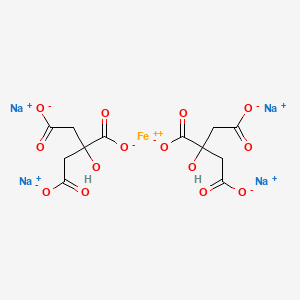
Sodium ferrous citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ferrous citrate is a compound that combines ferrous ions (Fe²⁺) with citric acid and sodium ions. It is commonly used as an iron supplement due to its high bioavailability and stability. The compound appears as a greenish-white powder and is soluble in water, making it suitable for various applications in food, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium ferrous citrate is typically synthesized by reacting a water-soluble ferrous salt, such as ferrous sulfate or ferrous chloride, with trisodium citrate. The reaction is carried out in an aqueous solution, often heated to around 90°C to ensure complete dissolution and reaction. The mixture is then cooled to room temperature to precipitate the this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The final product is filtered, dried, and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Sodium ferrous citrate undergoes several types of chemical reactions, including:
Oxidation: The ferrous ion (Fe²⁺) can be oxidized to ferric ion (Fe³⁺) under certain conditions.
Reduction: The ferric ion (Fe³⁺) can be reduced back to ferrous ion (Fe²⁺) in the presence of reducing agents.
Complexation: this compound can form complexes with other ions and molecules, affecting its solubility and reactivity.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents can facilitate the oxidation of ferrous ions.
Reduction: Reducing agents like ascorbic acid can reduce ferric ions to ferrous ions.
Complexation: Various ligands, such as EDTA, can form complexes with this compound.
Major Products Formed:
Oxidation: Ferric citrate and other ferric complexes.
Reduction: Ferrous citrate and other ferrous complexes.
Complexation: Various iron-ligand complexes.
Scientific Research Applications
Sodium ferrous citrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving iron metabolism and coordination chemistry.
Biology: this compound is used in studies related to iron transport and storage in biological systems.
Medicine: It is commonly used as an iron supplement to treat iron deficiency anemia. .
Industry: this compound is used as a food additive to fortify foods with iron.
Mechanism of Action
The primary mechanism of action of sodium ferrous citrate involves its role as an iron supplement. Once ingested, the compound dissociates in the gastrointestinal tract, releasing ferrous ions. These ions are absorbed into the bloodstream and transported by transferrin to various tissues, where they are utilized in the synthesis of hemoglobin and other iron-containing proteins .
Comparison with Similar Compounds
Ferric Citrate: Contains ferric ions (Fe³⁺) instead of ferrous ions (Fe²⁺). It is used as a phosphate binder and iron supplement.
Ferrous Sulfate: Another common iron supplement, but less stable and less soluble compared to sodium ferrous citrate.
Iron(II) Citrate: Similar to this compound but without the sodium component. .
Uniqueness: this compound is unique due to its high solubility, stability, and bioavailability. It is less reactive with other food components, making it an ideal iron fortifier in various food products. Additionally, its ability to maintain iron in the ferrous state enhances its absorption and efficacy as an iron supplement .
Properties
CAS No. |
43160-25-4 |
|---|---|
Molecular Formula |
C12H10FeNa4O14 |
Molecular Weight |
526.00 g/mol |
IUPAC Name |
tetrasodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |
InChI |
InChI=1S/2C6H8O7.Fe.4Na/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;/q;;+2;4*+1/p-6 |
InChI Key |
JHYAVWJELFKHLM-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Na+].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















